molecular formula C18H12BrCl2N B12590299 4-bromo-2,6-bis(4-chlorophenyl)aniline CAS No. 647835-41-4

4-bromo-2,6-bis(4-chlorophenyl)aniline

Katalognummer: B12590299
CAS-Nummer: 647835-41-4
Molekulargewicht: 393.1 g/mol
InChI-Schlüssel: LWJOOICXDLPDLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,6-bis(4-chlorophenyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of bromine and chlorine atoms attached to the phenyl rings, making it a halogenated aniline.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-bis(4-chlorophenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of palladium catalysts and appropriate solvents ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,6-bis(4-chlorophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while oxidation and reduction can produce different aniline derivatives .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,6-bis(4-chlorophenyl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-bromo-2,6-bis(4-chlorophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2,6-bis(4-chlorophenyl)aniline is unique due to the combination of bromine and chlorine atoms on the phenyl rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications .

Eigenschaften

CAS-Nummer

647835-41-4

Molekularformel

C18H12BrCl2N

Molekulargewicht

393.1 g/mol

IUPAC-Name

4-bromo-2,6-bis(4-chlorophenyl)aniline

InChI

InChI=1S/C18H12BrCl2N/c19-13-9-16(11-1-5-14(20)6-2-11)18(22)17(10-13)12-3-7-15(21)8-4-12/h1-10H,22H2

InChI-Schlüssel

LWJOOICXDLPDLB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2N)C3=CC=C(C=C3)Cl)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.